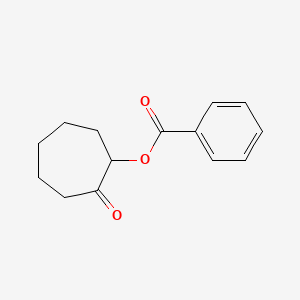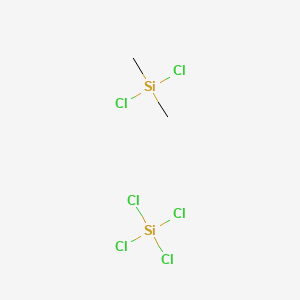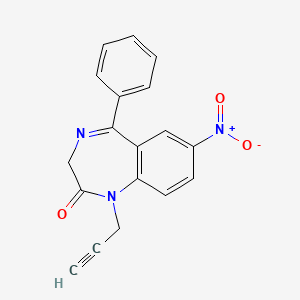![molecular formula C16H16S2 B14649164 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane CAS No. 54527-55-8](/img/structure/B14649164.png)
2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane is an organic compound characterized by the presence of a biphenyl group attached to a dithiane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane typically involves the reaction of 4-bromobiphenyl with 1,3-dithiane under specific conditions. The Grignard reaction is often employed, where 4-bromobiphenyl reacts with magnesium in anhydrous ether to form the Grignard reagent, which subsequently reacts with 1,3-dithiane .
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions, ensuring the reaction conditions are meticulously controlled to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The biphenyl group can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dithiane moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Biphenyl: A simpler analog without the dithiane moiety.
1,3-Dithiane: Lacks the biphenyl group but shares the dithiane structure.
2,2’-Dibromobiphenyl: Contains bromine substituents instead of the dithiane group.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane is unique due to the combination of the biphenyl and dithiane moieties, which confer distinct chemical reactivity and potential applications. The presence of both aromatic and sulfur-containing groups allows for versatile interactions in chemical and biological systems.
Propriétés
Numéro CAS |
54527-55-8 |
|---|---|
Formule moléculaire |
C16H16S2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2-(4-phenylphenyl)-1,3-dithiane |
InChI |
InChI=1S/C16H16S2/c1-2-5-13(6-3-1)14-7-9-15(10-8-14)16-17-11-4-12-18-16/h1-3,5-10,16H,4,11-12H2 |
Clé InChI |
NNNDWNVTLKPUSU-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)



![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)

![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)

